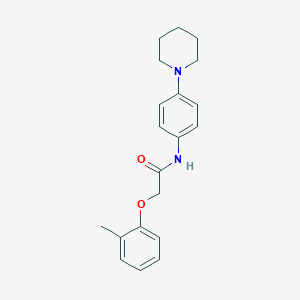
2-(2-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide is a chemical compound that is used in scientific research for its potential therapeutic properties. It is commonly referred to as MPAPA and has been the subject of numerous studies in recent years. In
Mécanisme D'action
The mechanism of action of MPAPA is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. It also appears to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
MPAPA has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress in the brain, which may help to protect against neurodegenerative diseases. It has also been shown to reduce pain and improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPAPA in lab experiments is its high purity and yield. This makes it easy to obtain and use in experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or mechanisms.
Orientations Futures
There are several future directions for research on MPAPA. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Another area of interest is its potential use as an analgesic for chronic pain. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of MPAPA involves several steps, starting with the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetophenone. This intermediate product is then reacted with piperidine to form 2-(2-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
MPAPA has been the subject of numerous studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases and conditions. Some of the areas where MPAPA has been studied include Parkinson's disease, Alzheimer's disease, and chronic pain.
Propriétés
Formule moléculaire |
C20H24N2O2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-(2-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C20H24N2O2/c1-16-7-3-4-8-19(16)24-15-20(23)21-17-9-11-18(12-10-17)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,21,23) |
Clé InChI |
ZAJQCYAOVSESRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCCC3 |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


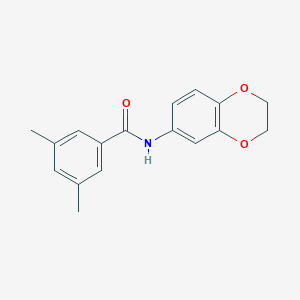
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B251780.png)
![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251783.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251784.png)
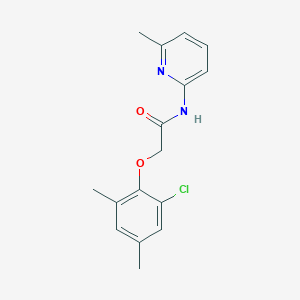
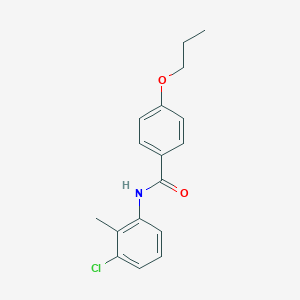
![N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251788.png)
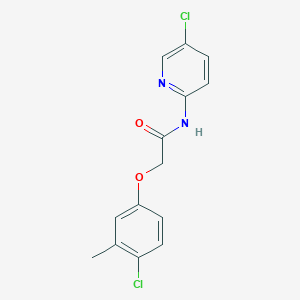
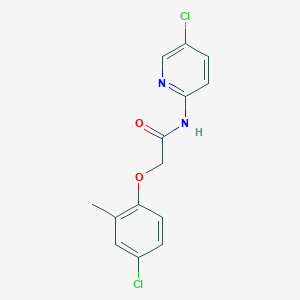
![Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B251792.png)
![5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B251793.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B251794.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide](/img/structure/B251796.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide](/img/structure/B251798.png)
